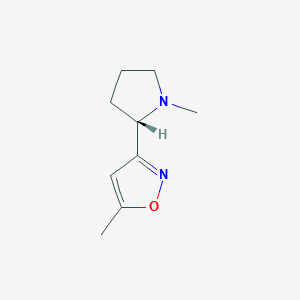
(S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole is a chemical compound with potential applications in scientific research. It is a derivative of isoxazole and has attracted the attention of researchers due to its unique properties. In
作用机制
(S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole acts as a selective antagonist of the NMDA receptor. It binds to the glycine site of the receptor and inhibits its activity. This results in a reduction in the excitatory neurotransmission mediated by the NMDA receptor.
生化和生理效应
(S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of oxidative stress in the brain. It has also been shown to improve cognitive function and memory in animal models. Additionally, it has been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurological disorders.
实验室实验的优点和局限性
One of the advantages of (S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole is its selectivity for the NMDA receptor. This makes it a useful tool for studying the role of the NMDA receptor in synaptic plasticity and memory formation. However, one of the limitations of (S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole is its potential toxicity. It has been shown to have toxic effects at high doses and caution should be exercised when using it in lab experiments.
未来方向
There are several future directions for research on (S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole. One area of research is the development of more potent and selective ligands for the NMDA receptor. Another area of research is the investigation of the potential therapeutic applications of (S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole in the treatment of neurological disorders. Additionally, the mechanism of action of (S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole on the NMDA receptor needs to be further elucidated.
合成方法
The synthesis of (S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole can be achieved through a multi-step process. One of the commonly used methods involves the reaction of 2-(1-Methylpyrrolidin-2-yl)acetaldehyde with ethyl 2-bromoacetate to form the intermediate product. The intermediate product is then treated with sodium methoxide to form the final product, (S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole.
科学研究应用
(S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole has potential applications in scientific research. It has been studied for its potential use as a ligand for the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. (S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
属性
CAS 编号 |
161423-38-7 |
|---|---|
产品名称 |
(S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole |
分子式 |
C9H14N2O |
分子量 |
166.22 g/mol |
IUPAC 名称 |
5-methyl-3-[(2S)-1-methylpyrrolidin-2-yl]-1,2-oxazole |
InChI |
InChI=1S/C9H14N2O/c1-7-6-8(10-12-7)9-4-3-5-11(9)2/h6,9H,3-5H2,1-2H3/t9-/m0/s1 |
InChI 键 |
ZATAMMXVQZLNFN-VIFPVBQESA-N |
手性 SMILES |
CC1=CC(=NO1)[C@@H]2CCCN2C |
SMILES |
CC1=CC(=NO1)C2CCCN2C |
规范 SMILES |
CC1=CC(=NO1)C2CCCN2C |
同义词 |
Isoxazole, 5-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[7-[2-(diethylamino)ethylsulfanyl]-5-methyl-1,8-naphthyridin-2-yl]sulfanyl]-N,N-diethylethanamine](/img/structure/B61291.png)
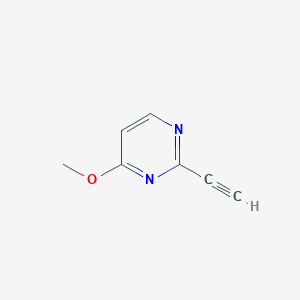
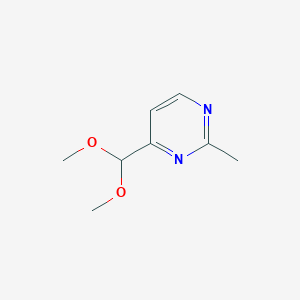
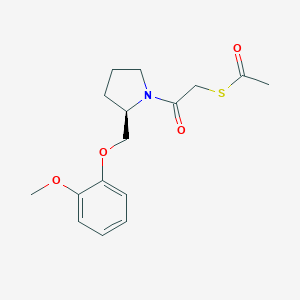
![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2alpha,5alpha)-(9CI)](/img/structure/B61300.png)
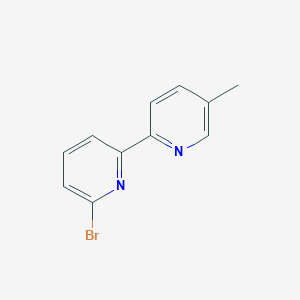
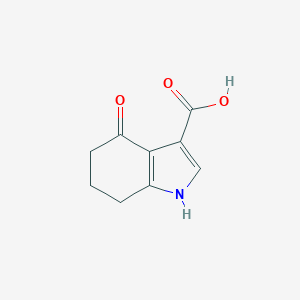
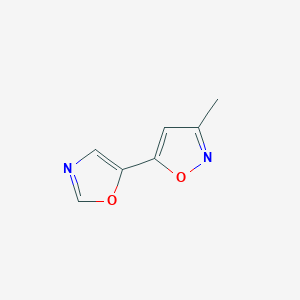
![(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B61308.png)
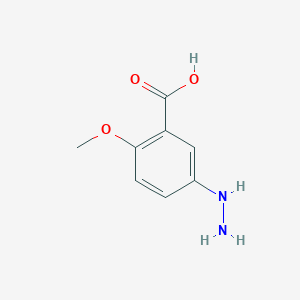
![Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1-](/img/structure/B61316.png)
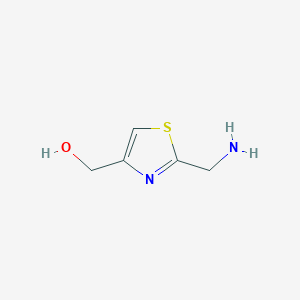
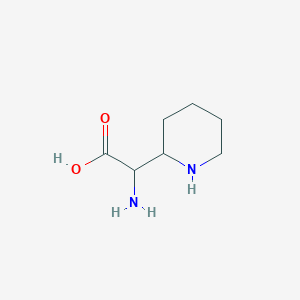
![(R)-(-)-1-[7-(Dimethylaminosulfonyl)benzofurazan-4-yl]pyrrolidin-3-yl isothiocyanate](/img/structure/B61319.png)